molecular formula C12H13FO2 B2918750 2-(2-Fluorophenoxy)cyclohexan-1-one CAS No. 1783533-63-0

2-(2-Fluorophenoxy)cyclohexan-1-one

Cat. No.: B2918750
CAS No.: 1783533-63-0
M. Wt: 208.232
InChI Key: GUMRWJHMZURONS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)cyclohexan-1-one is an organic compound with the molecular formula C12H13FO2. It is a cyclohexanone derivative where a fluorophenoxy group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)cyclohexan-1-one typically involves the reaction of 2-fluorophenol with cyclohexanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 2-fluorophenol reacts with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)cyclohexan-1-one
  • 2-(2-Bromophenoxy)cyclohexan-1-one
  • 2-(2-Methylphenoxy)cyclohexan-1-one

Uniqueness

2-(2-Fluorophenoxy)cyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-fluorophenoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMRWJHMZURONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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